molecular formula C21H26ClN3O2 B016739 Nemonapride CAS No. 75272-39-8

Nemonapride

カタログ番号: B016739
CAS番号: 75272-39-8
分子量: 387.9 g/mol
InChIキー: KRVOJOCLBAAKSJ-KSSFIOAISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nemonapride is an atypical antipsychotic compound primarily used in Japan for the treatment of schizophrenia. It was launched by Yamanouchi Pharmaceuticals in May 1991. This compound acts as a dopamine D2 and D3 receptor antagonist and is also a potent serotonin 5-HT1A receptor agonist. Additionally, it has an affinity for sigma receptors .

準備方法

Synthetic Routes and Reaction Conditions

Nemonapride can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and minimize production costs .

化学反応の分析

Types of Reactions

Nemonapride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

Efficacy in Treating Schizophrenia

Nemonapride has demonstrated a broad therapeutic spectrum in managing acute schizophrenia. A study involving 31 patients revealed that 80.6% of participants responded positively to treatment, showing a significant reduction in symptoms as measured by the Brief Psychiatric Rating Scale (BPRS). The mean improvement across various symptom subscales was notable:

  • Total BPRS Improvement : 71.5%
  • Positive Symptoms : 73.2%
  • Excitement : 86.0%
  • Negative Symptoms : 53.9%
  • Cognitive Symptoms : 84.2%
  • Anxiety-Depression : 67.5% .

These findings indicate that this compound is particularly effective in alleviating positive symptoms and anxiety-depression, which are critical factors for overall treatment response.

Drug Repurposing Potential

This compound's mechanism of action involves significant interactions with dopamine receptors, particularly D2 and D3 receptors, which are pivotal in managing various neuropsychiatric conditions. Recent research suggests that it may be repurposed for other indications beyond schizophrenia. For instance, computational studies have identified this compound as a candidate for repositioning based on its pharmacophore features, which can be beneficial in treating disorders characterized by dopaminergic dysregulation .

Table 1: Potential Applications of this compound

Application AreaDescription
SchizophreniaPrimary indication; effective in acute cases
Drug RepurposingPotential use in other neuropsychiatric disorders
Dopaminergic DisordersPossible application in ADHD and bipolar disorder

Research Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Schizophrenia : A fixed-dose study showed that patients treated with this compound had a significant reduction in BPRS scores over three weeks, correlating plasma drug levels with symptom improvement .
  • Drug Interaction Studies : Investigations into the pharmacokinetics of this compound revealed its interactions with other medications commonly used in psychiatric care, suggesting careful monitoring when used alongside drugs affecting the dopaminergic system .

作用機序

Nemonapride exerts its effects by selectively binding to dopamine D2 and D3 receptors, thereby blocking the actions of dopamine. It also acts as a potent agonist at serotonin 5-HT1A receptors and has an affinity for sigma receptors. This combination of receptor interactions contributes to its antipsychotic effects and its ability to alleviate both positive and negative symptoms of schizophrenia .

類似化合物との比較

Similar Compounds

Uniqueness of Nemonapride

This compound is unique due to its high affinity for dopamine D3 receptors and its potent agonist activity at serotonin 5-HT1A receptors. This dual action makes it particularly effective in treating both positive and negative symptoms of schizophrenia, with a lower propensity for causing extrapyramidal side effects compared to other antipsychotics .

生物活性

Nemonapride is a potent dopamine D2 receptor antagonist that has garnered attention for its selective action and therapeutic potential in treating neuropsychiatric disorders, particularly schizophrenia. This article explores the biological activity of this compound, detailing its receptor interactions, pharmacokinetics, and relevant case studies.

This compound primarily acts as an antagonist at dopamine D2 receptors, which are crucial in modulating neurotransmission associated with mood and behavior. It exhibits a high affinity for D2-like receptors while showing selectivity over D1-like receptors. The binding affinity of this compound is characterized by a Ki value of approximately 0.1 nM for D2 receptors and 740 nM for D1 receptors, indicating a significant selectivity for the D2 subtype .

Receptor Interactions

Research has shown that this compound not only interacts with D2 receptors but also exhibits activity at other receptor types:

  • Dopamine Receptors : this compound binds effectively to D2 receptors, influencing both positive and negative symptoms of schizophrenia .
  • Adrenoceptors : It has been noted to interact with alpha-1 adrenoceptors, which may contribute to its pharmacological profile .
  • Sodium Ion Dependency : The activity of this compound is influenced by the presence of sodium ions, which can enhance its binding efficacy to D2 receptors .

Structural Insights

Recent studies have provided high-resolution crystal structures of the D4 dopamine receptor bound to this compound. These studies reveal critical insights into the molecular interactions that underpin its pharmacological effects:

  • Binding Pocket : this compound's benzamide ring fits into a conserved orthosteric binding pocket formed by transmembrane (TM) domains II, III, V, VI, VII, and extracellular loop 2 (ECL2). Its conformation is stabilized by hydrogen bonds with key residues, facilitating effective receptor antagonism .
  • Molecular Dynamics : Molecular dynamics simulations indicate that this compound stabilizes the inactive state of the D4 receptor and influences sodium ion positioning within the binding pocket, further elucidating its mechanism of action .

Pharmacokinetics

This compound demonstrates rapid absorption following oral administration, reaching peak plasma concentrations within 1 to 2 hours. Its bioavailability and distribution patterns suggest effective central nervous system penetration, which is essential for its therapeutic effects in psychiatric disorders .

Case Studies and Clinical Findings

Several clinical studies have assessed the efficacy and safety profile of this compound in treating schizophrenia:

  • Efficacy in Schizophrenia : In controlled trials, this compound has shown effectiveness in alleviating both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., emotional blunting) associated with schizophrenia. Its unique receptor profile may contribute to a reduced incidence of extrapyramidal side effects compared to other antipsychotics .
  • Long-term Use : Longitudinal studies indicate that patients on this compound maintain symptom control with a favorable side effect profile over extended periods, supporting its use as a long-term treatment option in managing schizophrenia .

Research Findings Summary Table

FeatureDetails
Primary Action Dopamine D2 receptor antagonist
Ki Values D2: 0.1 nM; D1: 740 nM
Additional Targets Alpha-1 adrenoceptors
Absorption Profile Rapid absorption; peak levels at 1-2 hours
Clinical Efficacy Effective for positive and negative symptoms
Side Effects Lower incidence of extrapyramidal symptoms

特性

CAS番号

75272-39-8

分子式

C21H26ClN3O2

分子量

387.9 g/mol

IUPAC名

N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1

InChIキー

KRVOJOCLBAAKSJ-KSSFIOAISA-N

SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

異性体SMILES

C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

正規SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

外観

Assay:≥98%A crystalline solid

ピクトグラム

Irritant

同義語

rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide;  cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide;  Emilace;  Emonapride;  YM 09151;  YM 09151-2; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonapride
Reactant of Route 2
Reactant of Route 2
Nemonapride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nemonapride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nemonapride
Reactant of Route 5
Reactant of Route 5
Nemonapride
Reactant of Route 6
Nemonapride
Customer
Q & A

Q1: What is the primary mechanism of action of nemonapride?

A1: this compound exerts its antipsychotic effects primarily by acting as a potent and selective antagonist of dopamine D2-like receptors. [, , , , , , , ] This means it binds to these receptors, particularly the D2, D3, and D4 subtypes, and blocks the action of dopamine. [, , ]

Q2: How does this compound's interaction with dopamine receptors relate to its antipsychotic effects?

A2: While the precise mechanisms underlying schizophrenia remain unclear, the dopamine hypothesis posits a central role for dysregulated dopamine signaling. [, , ] this compound's blockade of D2-like receptors, specifically in the mesolimbic pathway, is thought to be responsible for its efficacy in treating positive symptoms like hallucinations and delusions. [, , ]

Q3: Does this compound impact other neurotransmitter systems besides dopamine?

A3: Research suggests this compound might interact with other neurotransmitter systems, although less potently than its D2-like receptor antagonism. [, , ] For instance, it displays affinity for serotonin 5-HT2A receptors, particularly in primates. [] Further, it can influence dopamine release and has been shown to impact choline and dopamine uptake systems in aging rat models. [, ]

Q4: Is there a difference in this compound's affinity for dopamine receptor subtypes across species?

A4: Yes, studies indicate species differences in this compound's affinity for certain dopamine receptor subtypes. For instance, its affinity for 5-HT2A receptors is significantly higher in primates compared to rats. [] This highlights the importance of considering species differences when interpreting pharmacological data and extrapolating findings to humans. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C21H26N2O2, and its molecular weight is 338.44 g/mol. [, ]

Q6: How do structural modifications of this compound influence its activity and selectivity?

A6: Research aimed at developing selective D4 antagonists explored modifications to the benzamide moiety of this compound. [] Findings revealed that while substitutions impact affinity for dopamine receptors, achieving selectivity for D4 over D2 and D3 receptors proved challenging within this series of derivatives. []

Q7: What is known about the pharmacokinetics of this compound, particularly its absorption and metabolism?

A7: Studies indicate that this compound is well-absorbed after oral administration, and its primary active metabolite is desmethylthis compound. [] The relationship between plasma concentrations of this compound and its metabolite, as well as prolactin levels, have been investigated in relation to therapeutic response. []

Q8: How do individual genetic variations impact the response to this compound treatment?

A8: Research exploring the pharmacogenetics of this compound response suggests a potential link between specific gene polymorphisms and treatment outcomes. For example, individuals carrying the A1 allele of the dopamine D2 receptor (DRD2) Taq1 A polymorphism might exhibit a greater prolactin response to this compound compared to those without this allele. [, , ] Additionally, the -141C Ins/Del polymorphism in the DRD2 promoter region has been associated with differences in anxiolytic and antidepressive effects during treatment. []

Q9: What in vivo models have been used to study the effects of this compound?

A9: Various animal models, particularly rodents, have been employed to investigate this compound's pharmacological effects. These include studies assessing its impact on:

  • Avoidance Behavior: Exploring its interaction with D1 and D2 receptor antagonists in modulating avoidance responses in mice. [, ]
  • Methamphetamine-Induced Behaviors: Examining its ability to inhibit methamphetamine-induced ambulation and sensitization in mice models. [, ]
  • Neurochemical Profile: Using microdialysis to assess its effects on dopamine and serotonin release in specific brain regions of rats. []

Q10: What safety concerns have been raised regarding this compound use?

A10: Like many antipsychotic drugs, this compound has been associated with the potential for adverse effects. A documented case reported the occurrence of neuroleptic malignant syndrome (NMS), a rare but serious neurological disorder, in a patient treated with this compound. [] While this adverse event is not unique to this compound and can occur with other antipsychotic medications, this case highlights the importance of careful monitoring and risk assessment during treatment.

Q11: Is there a connection between this compound treatment and the development of extrapyramidal symptoms (EPS)?

A11: Studies examining the relationship between DRD2 gene polymorphisms and extrapyramidal adverse effects of this compound have yielded mixed results. While some research suggests no direct association between specific gene variations and EPS liability, [] other findings indicate a potential heightened sensitivity to EPS in individuals with certain genotypes. [] This underscores the complexity of individual responses to medication and the need for personalized treatment approaches.

Q12: Does this compound's selectivity for D2-like receptors translate into a lower risk of EPS compared to other antipsychotics?

A12: Although this compound displays selectivity for D2-like receptors, its clinical use, like other typical antipsychotics, has been associated with extrapyramidal side effects (EPS). [, ] While its higher affinity for 5-HT2A receptors compared to some typical antipsychotics suggests a potential for reduced EPS, its clinical profile does not entirely eliminate this risk. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。